molecular formula C9H11F2N3O5 B2695474 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856096-89-3

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2695474
CAS No.: 1856096-89-3
M. Wt: 279.2
InChI Key: LEBJPQZSCOJAJS-UHFFFAOYSA-N
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Description

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound characterized by the presence of difluoroethoxy and nitro-substituted pyrazole groups. Due to its unique structure, this compound is of significant interest in various fields of scientific research, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following key steps:

  • Formation of the pyrazole core: The synthesis begins with the construction of the 1H-pyrazole ring system through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

  • Introduction of the nitro group: Nitration of the pyrazole ring can be achieved using concentrated nitric acid under controlled conditions to ensure selective substitution.

  • Attachment of the difluoroethoxy group: This step involves nucleophilic substitution reactions to introduce the difluoroethoxy substituent.

  • Formation of the butanoic acid side chain: This can be done via ester hydrolysis or other carboxylation methods to append the butanoic acid moiety.

Industrial Production Methods

Industrial-scale production may employ more efficient, cost-effective catalysts and solvents to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The nitro group in the compound can undergo various oxidation reactions under appropriate conditions.

  • Reduction: The nitro group can also be reduced to an amino group using reagents like catalytic hydrogenation or metal hydrides.

  • Substitution: Nucleophilic substitution reactions may occur at the difluoroethoxy moiety.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

  • Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products vary based on the reaction type, including aminopyrazoles from reductions and substituted pyrazoles from nucleophilic substitution.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules, contributing to advancements in synthetic methodology.

Biology

In biological research, it can act as a probe or ligand for studying enzyme interactions and biological pathways.

Medicine

Industry

In the industrial sector, it can be utilized in the formulation of agrochemicals, such as herbicides or pesticides, and in the development of specialty materials.

Mechanism of Action

The compound’s effects are primarily influenced by its ability to interact with biological molecules. The nitro group and pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-difluoroethoxy)-1H-pyrazole: Lacks the nitro and butanoic acid functionalities.

  • 4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxyl group but lacks the difluoroethoxy substituent.

Uniqueness

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid stands out due to its unique combination of functional groups, providing distinct reactivity and applications compared to its analogs.

That's the lowdown on this fascinating compound! Let's see what else we can dive into.

Properties

IUPAC Name

3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O5/c1-5(2-8(15)16)13-3-6(14(17)18)9(12-13)19-4-7(10)11/h3,5,7H,2,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBJPQZSCOJAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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